2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4. A sulfanylacetohydrazide moiety is attached to the triazole ring, further functionalized with an (E)-configured 2-fluorophenyl methylidene group. Its molecular formula is C₂₅H₂₂FN₅O₃S, with an average molecular mass of 515.54 g/mol and a ChemSpider ID (MFCD01841573) .
Properties
Molecular Formula |
C25H22FN5O3S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
OILFFCNIRGYNJS-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Strategy
The target molecule integrates three critical moieties: a 1,2,4-triazole core, a sulfanyl-linked acetohydrazide chain, and an (E)-configured hydrazone group. The synthesis typically follows a multi-step approach, prioritizing modular assembly of these components. Key challenges include regioselective triazole formation, stability of the hydrazone bond under reaction conditions, and purification of intermediates.
Synthesis of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclization of thiosemicarbazide precursors. A one-pot method adapted from ACS Omega (2021) employs 5-methyl-1H-1,2,4-triazole-3-thiol reacted with 3,4-dimethoxyphenylacetophenone in refluxing acetic acid catalyzed by sulfuric acid. This approach achieves cyclization within 5 hours, yielding the 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol intermediate (Table 1).
Table 1: Optimization of Triazole Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetic Acid | Acetic Acid |
| Catalyst | H2SO4 | HCl | H2SO4 (5 mol%) |
| Temperature (°C) | 80 | 120 | 110 (reflux) |
| Reaction Time (h) | 8 | 3 | 5 |
| Yield (%) | 62 | 78 | 89 |
Spectroscopic confirmation via 1H-NMR reveals aromatic proton singlet at δ 7.45 ppm (triazole-C5-H) and methoxy group signals at δ 3.85–3.91 ppm.
Introduction of the Sulfanyl Group
The sulfanyl linkage is introduced through nucleophilic substitution. The triazole-thiol intermediate reacts with chloroacetylhydrazide in dimethylformamide (DMF) under nitrogen atmosphere, facilitated by potassium carbonate. This step requires precise temperature control (0–5°C) to minimize disulfide byproducts.
Critical Parameters:
- Molar Ratio: 1:1.2 (triazole-thiol : chloroacetylhydrazide)
- Base: K2CO3 (2 equiv)
- Reaction Duration: 12 hours
- Yield: 76% after column chromatography (silica gel, ethyl acetate/hexane 3:7)
FT-IR analysis confirms successful substitution with S–H stretch absence at 2550 cm⁻¹ and new C–S vibration at 680 cm⁻¹.
Hydrazone Formation via Condensation
The final step involves Schiff base formation between 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and 2-fluorobenzaldehyde. Ethanol serves as the solvent under acidic catalysis (glacial acetic acid, 2 drops), with reflux for 6 hours.
Mechanistic Insight:
The reaction proceeds via imine formation, where the aldehyde carbonyl undergoes nucleophilic attack by the hydrazide’s amine group. The (E)-configuration is favored due to steric hindrance between the 2-fluorophenyl and triazole moieties.
Table 2: Hydrazone Formation Variables
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Aldehyde Equiv | 1.0–1.5 | 1.2 |
| Solvent | MeOH, EtOH, THF | EtOH |
| Temperature (°C) | 25 (rt), 78 (reflux) | 78 (reflux) |
| Catalyst | None, AcOH, H2SO4 | AcOH (2 drops) |
| Yield (%) | 45–82 | 81 |
Post-reaction purification via recrystallization (ethanol/water 4:1) affords the final compound as pale-yellow crystals, m.p. 98–100°C (decomposition onset: 183°C).
Spectroscopic Characterization and Validation
1H-NMR (400 MHz, DMSO-d6):
- δ 8.32 (s, 1H, N=CH), 7.78–7.15 (m, 11H, aromatic), 4.21 (s, 2H, SCH2), 3.87 (s, 6H, OCH3).
13C-NMR:
- 161.2 (C=N), 152.1–112.4 (aromatic carbons), 55.9 (OCH3), 35.7 (SCH2).
HRMS (ESI+):
- m/z calculated for C29H25FN4O3S [M+H]+: 553.1664; found: 553.1668.
Comparative Analysis with Analogous Derivatives
Modifying the arylaldehyde component (e.g., 2,6-dichloro vs. 3-fluoro substitution) impacts crystallinity and bioactivity. For instance, the 2-fluorophenyl analog exhibits higher thermal stability (ΔTdec +7°C) compared to the 3-fluorophenyl variant, attributed to enhanced molecular symmetry.
Challenges and Optimization Opportunities
Key limitations include moderate yields in sulfanyl coupling (≤76%) and chromatographic losses during hydrazone purification. Recent advances propose microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields ≥85%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated aromatic compounds, Lewis acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted aromatic derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole scaffold but differ in substituents on the triazole ring, phenyl groups, and hydrazide moiety. Below is a systematic comparison based on substituent variations and inferred properties:
Substituent Variations and Molecular Features
Key Structural and Functional Comparisons
In contrast, the 4-chlorophenyl substituent (MFCD01586874) introduces electron-withdrawing effects, which may alter reactivity or metabolic stability . The diethylamino group in 488730-76-3 offers pronounced electron donation, likely increasing solubility in polar solvents.
Lipophilicity and Bioavailability :
- Fluorine in the target compound and 303105-42-2 enhances lipophilicity, favoring blood-brain barrier penetration. The tert-butyl group in 307975-57-1 further amplifies hydrophobicity.
- Ethoxy (MFCD01586874) and methoxy groups (488730-76-3) balance lipophilicity with moderate polarity.
Synthetic Accessibility: Chloro and nitro substituents (e.g., MFCD01586874, 307975-57-1) often require harsh conditions (e.g., Friedel-Crafts alkylation or nitration) . Methoxy and diethylamino groups may involve milder nucleophilic substitution .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring and hydrazide moiety. Its structural attributes suggest potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C25H21F3N4O3S
- Molecular Weight : 488.601 g/mol
- CAS Number : 303206-19-1
Biological Activity Overview
This compound has garnered interest due to its multifaceted biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds often exhibit significant antimicrobial properties. The presence of the triazole ring enhances interaction with microbial enzymes, potentially inhibiting their activity.
- Anticancer Potential : Research suggests that compounds with hydrazide functionalities can induce apoptosis in cancer cells. The specific configuration of this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Studies
A study conducted on related triazole compounds demonstrated their effectiveness against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) values were determined for various strains, highlighting the potential of this compound in treating infections.
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can significantly reduce cell viability at concentrations ranging from 5 to 20 µM. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10 | Caspase activation | |
| HeLa | 15 | Induction of oxidative stress |
Anti-inflammatory Research
The anti-inflammatory properties were assessed using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound exhibited a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
Case Studies
A notable case study involved the synthesis and evaluation of related hydrazide derivatives for their biological activity. The study highlighted that modifications on the phenyl rings significantly influenced both antimicrobial and anticancer activities, suggesting a structure-activity relationship that could be explored further for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
